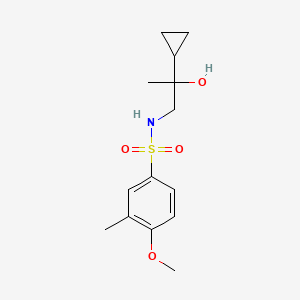
N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, research, and industry .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can vary greatly depending on the complexity of the molecule.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, UV-Vis, etc. These techniques provide information about the connectivity of atoms, the presence of functional groups, and the overall 3D structure of the molecule .Chemical Reactions Analysis
The reactivity of a compound is determined by its structure. The functional groups present in the molecule, their arrangement, and the overall stability of the molecule all contribute to its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, reactivity, etc. These properties can be determined experimentally or predicted using computational methods.科学的研究の応用
Organic Synthesis and Chemical Properties
Research in organic chemistry often explores the synthesis and modification of sulfonamide compounds due to their significance in drug development and material science. For instance, the preparation of secondary amines from primary amines via 2‐nitrobenzenesulfonamides illustrates a methodological advancement in organic synthesis, highlighting the utility of sulfonamide derivatives in constructing complex amine structures (Kurosawa, Kan, & Fukuyama, 2003). Similarly, the synthesis of novel peripherally octa-substituted metallophthalocyanines demonstrates the role of sulfonamide groups in developing materials with potential applications in photodynamic therapy and fluorescence imaging (Kantekin et al., 2015).
Pharmacological and Biological Research
In the realm of pharmacological research, sulfonamides, including derivatives similar to the specified compound, have been investigated for their antitumor and antimicrobial activities. A study on the structure and gene expression relationship of antitumor sulfonamides provided insights into how these compounds affect cellular pathways and gene expression in cancer cells, advancing our understanding of their mechanism of action (Owa et al., 2002). Moreover, the synthesis and evaluation of dibenzensulfonamides for inducing apoptosis and autophagy pathways in cancer cells illustrate the therapeutic potential of sulfonamide derivatives in oncology (Gul et al., 2018).
Materials Science and Catalysis
Sulfonamide derivatives also find applications in materials science, particularly in the development of catalysts and functional materials. For example, the design and synthesis of sulfonated Schiff base copper(II) complexes as catalysts in alcohol oxidation demonstrate the utility of sulfonamide-based compounds in facilitating chemical transformations, with implications for green chemistry and industrial applications (Hazra et al., 2015).
作用機序
The mechanism of action of a compound, particularly in biological systems, is often complex and involves interactions with various biomolecules. Understanding the mechanism of action can provide insights into the compound’s potential uses.
Safety and Hazards
特性
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-10-8-12(6-7-13(10)19-3)20(17,18)15-9-14(2,16)11-4-5-11/h6-8,11,15-16H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLRCRJNVLZDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(C2CC2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Benzyl(methyl)amino]thiochromen-4-one](/img/structure/B2717214.png)
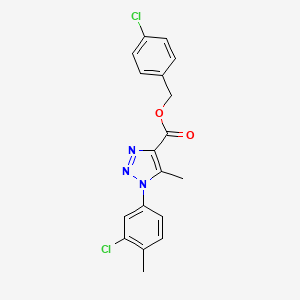
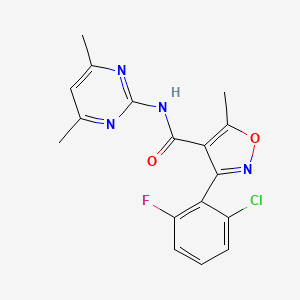
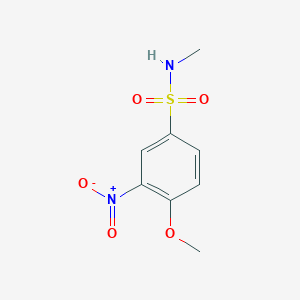

![2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide](/img/structure/B2717223.png)
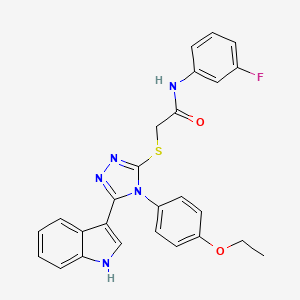
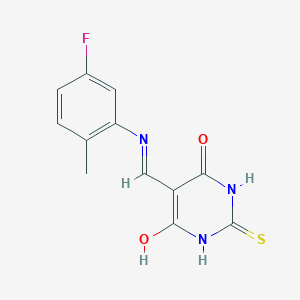
![4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid](/img/structure/B2717229.png)
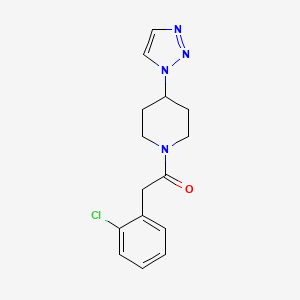
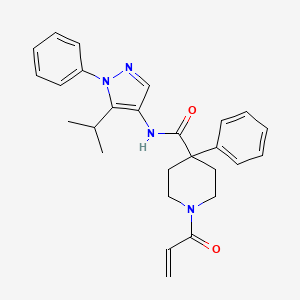
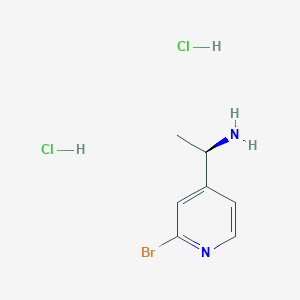
![4-{2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B2717235.png)
![(Z)-methyl 2-(4-ethoxy-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2717236.png)